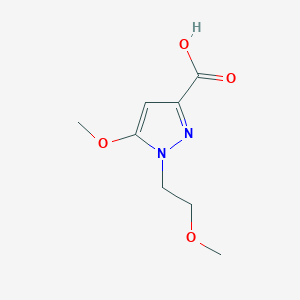

5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1263211-61-5

Cat. No.: VC15981838

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263211-61-5 |

|---|---|

| Molecular Formula | C8H12N2O4 |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 5-methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H12N2O4/c1-13-4-3-10-7(14-2)5-6(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |

| Standard InChI Key | VOAHOFQSZSDVCJ-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C(=CC(=N1)C(=O)O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole core () substituted at three positions:

-

Position 1: A 2-methoxyethyl group () attached to the nitrogen atom.

-

Position 3: A carboxylic acid group ().

-

Position 5: A methoxy group ().

The IUPAC name, 5-methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid, reflects this substitution pattern. The SMILES string COCCN1C(=CC(=N1)C(=O)O)OC and InChI key VOAHOFQSZSDVCJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1263211-61-5 |

| Molecular Formula | |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 5-Methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid |

| SMILES | COCCN1C(=CC(=N1)C(=O)O)OC |

| InChIKey | VOAHOFQSZSDVCJ-UHFFFAOYSA-N |

Synthesis and Optimization

General Pyrazole Synthesis Strategies

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 5-methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid, the synthesis likely involves:

Step 1: Formation of the Pyrazole Core

Reaction of a substituted hydrazine (e.g., 2-methoxyethylhydrazine) with a 1,3-diketone or β-keto ester. For example, methyl 3-oxopent-4-enoate could serve as a precursor to introduce the carboxylic acid group post-cyclization.

Step 3: Carboxylic Acid Derivatization

If a β-keto ester is used in Step 1, hydrolysis under acidic or basic conditions (e.g., NaOH/EtOH reflux) yields the carboxylic acid .

Industrial-Scale Considerations

Optimization strategies for large-scale production might include:

-

Catalysis: Lewis acids (e.g., ) to accelerate cyclocondensation.

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Hypothetical Biological Activities

Structure-Activity Relationships (SAR)

The compound’s substituents suggest potential bioactivity:

-

Carboxylic Acid: Enhances water solubility and enables salt formation (e.g., sodium salts for improved bioavailability).

-

Methoxy Groups: Increase lipophilicity, potentially enhancing membrane permeability and metabolic stability .

Anti-Inflammatory Agents

Pyrazole carboxylic acids are known cyclooxygenase (COX) inhibitors. The methoxyethyl group may reduce gastrointestinal toxicity compared to traditional NSAIDs .

Anticancer Activity

Analogous compounds induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. The 2-methoxyethyl chain could modulate intracellular uptake .

Antimicrobial Effects

Pyrazole derivatives exhibit activity against Gram-positive bacteria. The carboxylic acid may chelate metal ions essential for microbial growth.

Comparative Analysis with Analogues

1-(2-Methoxyethyl)pyrazole-3-carboxylic Acid (CID 57799155)

This analogue lacks the 5-methoxy group, reducing steric hindrance and electronic effects. The absence of the 5-methoxy substituent may decrease metabolic stability but improve binding to hydrophobic enzyme pockets .

Table 2: Structural Comparison

| Property | Target Compound | CID 57799155 |

|---|---|---|

| Molecular Formula | ||

| Substituents | 5-OCH₃, 1-(CH₂CH₂OCH₃), 3-COOH | 1-(CH₂CH₂OCH₃), 3-COOH |

| Molecular Weight | 200.19 g/mol | 170.16 g/mol |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume